2-(diethylamino)-2-oxoethyl N'-cyano-N-(2-fluorophenyl)imidothiocarbamate
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Overview
Description
2-(diethylamino)-2-oxoethyl N’-cyano-N-(2-fluorophenyl)imidothiocarbamate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a diethylamino group, a cyano group, and a fluorophenyl group, which contribute to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)-2-oxoethyl N’-cyano-N-(2-fluorophenyl)imidothiocarbamate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of diethylamine with ethyl chloroformate to form the diethylamino-oxoethyl intermediate. This intermediate is then reacted with N’-cyano-N-(2-fluorophenyl)imidothiocarbamate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(diethylamino)-2-oxoethyl N’-cyano-N-(2-fluorophenyl)imidothiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or fluorophenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
2-(diethylamino)-2-oxoethyl N’-cyano-N-(2-fluorophenyl)imidothiocarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(diethylamino)-2-oxoethyl N’-cyano-N-(2-fluorophenyl)imidothiocarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-methylbenzyl N’-cyano-N-(2-fluorophenyl)imidothiocarbamate
- 2-fluorobenzyl N’-cyano-N-(2-fluorophenyl)imidothiocarbamate
Uniqueness
Compared to similar compounds, 2-(diethylamino)-2-oxoethyl N’-cyano-N-(2-fluorophenyl)imidothiocarbamate exhibits unique properties due to the presence of the diethylamino group. This group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
445385-38-6 |
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Molecular Formula |
C14H17FN4OS |
Molecular Weight |
308.38g/mol |
IUPAC Name |
[2-(diethylamino)-2-oxoethyl] N-cyano-N'-(2-fluorophenyl)carbamimidothioate |
InChI |
InChI=1S/C14H17FN4OS/c1-3-19(4-2)13(20)9-21-14(17-10-16)18-12-8-6-5-7-11(12)15/h5-8H,3-4,9H2,1-2H3,(H,17,18) |
InChI Key |
PIGQHCMDPZJVGR-UHFFFAOYSA-N |
Isomeric SMILES |
CCN(CC)C(=O)CS/C(=N/C1=CC=CC=C1F)/NC#N |
SMILES |
CCN(CC)C(=O)CSC(=NC1=CC=CC=C1F)NC#N |
Canonical SMILES |
CCN(CC)C(=O)CSC(=NC1=CC=CC=C1F)NC#N |
Origin of Product |
United States |
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